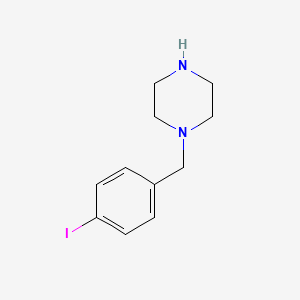

1-(4-Iodobenzyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

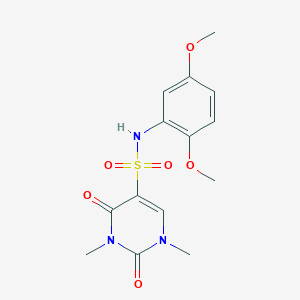

1-(4-Iodobenzyl)piperazine is a molecule that acts on the localization, interaction, and uptake of other molecules . It has been shown to interact with murine melanoma cells and inhibit their growth .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(4-Iodobenzyl)piperazine, has been explored in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-(4-Iodobenzyl)piperazine is C11H15IN2 . Its average mass is 302.155 Da and its monoisotopic mass is 302.027985 Da .Chemical Reactions Analysis

Piperazine synthesis methods on intermolecular and intramolecular cyclization catalytic processes have been compared and reviewed analytically . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Iodobenzyl)piperazine, focusing on six unique applications:

Radioligand for Imaging Studies

1-(4-Iodobenzyl)piperazine is used as a radioligand in imaging studies, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Its ability to bind to specific receptors in the brain makes it valuable for studying neurological disorders and receptor distribution .

Cancer Research

This compound is utilized in cancer research for the development of radiolabeled tracers. These tracers help in the detection and imaging of tumors, especially in breast cancer. The high affinity of 1-(4-Iodobenzyl)piperazine for sigma receptors, which are overexpressed in certain cancer cells, makes it a promising candidate for tumor imaging .

Neuropharmacology

In neuropharmacology, 1-(4-Iodobenzyl)piperazine is used to study the binding characteristics and distribution of sigma receptors in the brain. This research aids in understanding the role of sigma receptors in various neurological conditions, including schizophrenia, depression, and neurodegenerative diseases .

Drug Development

The compound serves as a lead structure in the development of new drugs targeting sigma receptors. By modifying the chemical structure of 1-(4-Iodobenzyl)piperazine, researchers can create derivatives with improved efficacy and selectivity for therapeutic applications .

Molecular Probes

1-(4-Iodobenzyl)piperazine is employed as a molecular probe in biochemical assays to investigate receptor-ligand interactions. These studies are crucial for elucidating the mechanisms of receptor function and for screening potential therapeutic agents .

Pharmacokinetics and Biodistribution Studies

Researchers use this compound to study the pharmacokinetics and biodistribution of radiolabeled drugs. Understanding how the compound distributes and metabolizes in the body helps in optimizing the design of radiopharmaceuticals for diagnostic and therapeutic purposes .

If you need more detailed information on any of these applications or additional fields, feel free to ask!

Zukünftige Richtungen

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on expanding the structural diversity of piperazine derivatives, including 1-(4-Iodobenzyl)piperazine.

Eigenschaften

IUPAC Name |

1-[(4-iodophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHUEYHTSBKINK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodobenzyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2651086.png)

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)

![1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2651095.png)

![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2651099.png)

![(1S,4S)-4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2651102.png)

![N-naphthalen-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2651104.png)